molecular formula C9H18O B1196956 4-Isopropylcyclohexanol CAS No. 4621-04-9

4-Isopropylcyclohexanol

Cat. No.: B1196956
CAS No.: 4621-04-9
M. Wt: 142.24 g/mol
InChI Key: DKKRDMLKVSKFMJ-UHFFFAOYSA-N
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Description

4-Isopropylcyclohexanol is an organic compound with the molecular formula C9H18O. It is a cyclohexanol derivative where an isopropyl group is attached to the fourth carbon of the cyclohexane ring. This compound exists as a mixture of cis- and trans-isomers and is known for its applications in various fields, including perfumery and pharmaceuticals .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Continuous-Flow Biocatalytic Process: This method employs commercial alcohol dehydrogenases for the stereoselective reduction of the corresponding ketones to produce cis-4-isopropylcyclohexanol.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 4-isopropylcyclohexanone.

    Reduction: The compound can be reduced to form various derivatives depending on the reagents and conditions used.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products:

Mechanism of Action

Target of Action

The primary targets of 4-Isopropylcyclohexanol are the calcium-activated chloride channel anoctamin 1 (ANO1) and transient receptor potential (TRP) channels , specifically TRPV1, TRPA1, TRPM8, and TRPV4 . These channels play crucial roles in the sensory nervous system .

Mode of Action

This compound inhibits the activities of ANO1 and TRP channels . It reduces the open-times of TRPV1 and TRPA1 currents without affecting the unitary amplitude or closed-time, suggesting that it affects gating rather than blocking the channel pore .

Biochemical Pathways

Interactions between ANO1 and TRPV1 enhance pain sensations in mice, suggesting that inhibition of ANO1 could have analgesic effects . TRPV1 and TRPA1 can be activated by various nociceptive stimuli . The inhibition of these channels by this compound could potentially reduce pain sensations.

Pharmacokinetics

Its ability to inhibit action potential generation suggests that it can interact with its targets in vivo .

Result of Action

The ability of this compound to inhibit action potential generation and reduce pain-related behaviors induced by capsaicin in mice suggests that it could have analgesic applications . It is a promising base chemical to develop novel analgesics that target ANO1 and TRP channels .

Action Environment

The compound’s log pow values, which measure its lipophilicity, are 27 for the trans isomer and 28 for the cis isomer . These values could influence its distribution in the body and its interaction with its targets.

Biochemical Analysis

Biochemical Properties

4-Isopropylcyclohexanol plays a significant role in biochemical reactions, particularly in the inhibition of specific ion channels. It interacts with enzymes, proteins, and other biomolecules such as calcium-activated chloride channel anoctamin 1 (ANO1), transient receptor potential vanilloid 1 (TRPV1), and transient receptor potential ankyrin 1 (TRPA1). These interactions are crucial for its analgesic effects, as this compound inhibits the activities of these channels, reducing pain sensations .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting ion channels like ANO1, TRPV1, and TRPA1, which are involved in pain sensation. This inhibition leads to a reduction in action potential generation and pain-related behaviors in cells. Additionally, this compound impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of these ion channels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with ion channels. It inhibits ANO1, TRPV1, and TRPA1 channels by reducing their current open-times without affecting unitary amplitude or closed-time. This suggests that this compound affects the gating mechanism of these channels rather than blocking the channel pore. These interactions result in the inhibition of action potential generation and a reduction in pain-related behaviors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits ion channels and reduces pain-related behaviors without causing significant adverse effects. At higher doses, there may be threshold effects and potential toxicity, which need to be carefully monitored in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It is metabolized by enzymes such as alcohol dehydrogenases, which convert it into its corresponding ketone. These metabolic processes can influence the compound’s activity and its effects on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .

Scientific Research Applications

4-Isopropylcyclohexanol has been studied for its potential analgesic effects. It inhibits the activities of several transient receptor potential channels, including TRPV1, TRPA1, TRPM8, and TRPV4, which are crucial for sensing naturally occurring substances. This inhibition suggests that this compound could be developed as a novel analgesic targeting these channels .

In the field of perfumery, this compound is used as a fragrance ingredient due to its potent odor and stability in soap. It blends well with other fragrance materials and enhances the scent of lavender, pine, and rose-type fragrances .

Comparison with Similar Compounds

    Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.

    4-tert-Butylcyclohexanol: Similar to 4-isopropylcyclohexanol but with a tert-butyl group instead of an isopropyl group.

    Menthol: A cyclohexanol derivative with a menthyl group.

Uniqueness: this compound is unique due to its specific inhibition of multiple transient receptor potential channels, making it a promising candidate for developing novel analgesics. Its application in perfumery also highlights its versatility and effectiveness as a fragrance ingredient .

Properties

IUPAC Name

4-propan-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7(2)8-3-5-9(10)6-4-8/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKRDMLKVSKFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2047149
Record name 4-Isopropylcyclohexanol
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4621-04-9, 15890-36-5, 22900-08-9
Record name 4-Isopropylcyclohexanol
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Record name 4-Isopropylcyclohexanol
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Record name 4-Isopropylcyclohexanol, trans-
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Record name 4-Isopropylcyclohexanol, cis-
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Record name 4-ISOPROPYLCYCLOHEXANOL
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Record name 4-isopropylcyclohexanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 4-Isopropylcyclohexanol?

A: this compound (leather cyclohexanol) is primarily used in perfumery for its fragrance. [] Specifically, the cis isomer exhibits a stronger odor compared to the trans isomer. []

Q2: How does the stereochemistry of this compound affect its properties?

A: The cis isomer of this compound is a more potent odorant compared to the trans isomer. [] This highlights the importance of stereoselective synthesis for maximizing desired fragrance properties.

Q3: What is a key challenge in the chemical synthesis of this compound for fragrance applications?

A: Traditional synthetic routes to this compound often result in a mixture of cis and trans isomers, with the less potent trans isomer being the major product. [] This necessitates further purification steps to isolate the desired cis isomer, adding complexity and cost to the production process.

Q4: How can biocatalysis offer a solution to this challenge?

A: Biocatalytic approaches using alcohol dehydrogenases (ADHs) demonstrate high stereoselectivity towards the reduction of 4-Isopropylcyclohexanone to cis-4-Isopropylcyclohexanol. [] This method offers a more sustainable and efficient way to obtain the desired isomer with high purity.

Q5: What are the advantages of continuous flow biocatalysis for producing cis-4-Isopropylcyclohexanol?

A: Continuous flow biocatalysis, combining enzymatic steps with in-line work-up, enables the efficient production of cis-4-Isopropylcyclohexanol with high diastereomeric purity. [] This approach improves process efficiency and reduces the environmental footprint compared to traditional methods.

Q6: Beyond its fragrance applications, how else has this compound been investigated?

A: this compound has been studied for its potential analgesic effects, particularly related to its ability to inhibit ion channels like anoctamin 1 (ANO1), TRPV1, and TRPA1. [, ] These channels play a role in pain signaling, suggesting that this compound could offer a novel approach to pain management.

Q7: How does the metabolism of this compound relate to its potential toxicity?

A: Studies in male Fischer 344 rats have shown that this compound is metabolized via various pathways, leading to metabolites such as cis-4-isopropylcyclohexanol, trans-4-isopropylcyclohexanol, 2-cyclohexylpropanoic acid, and others. [] The metabolism of this compound and related hydrocarbons is an important aspect to consider when evaluating potential toxicity and understanding the mechanisms of action.

Q8: What analytical techniques are useful in studying this compound?

A: Gas chromatography coupled with mass spectrometry and flame ionization detection (GC-MS/FID) is a valuable tool for identifying and quantifying this compound, particularly in complex mixtures like essential oils. [] This technique allows for the separation and detection of individual components, enabling researchers to determine the composition of these complex natural products.

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